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Compound of Interest

Compound Name: Trifluoperazine-d3dihydrochloride

Cat. No.: B10820385 Get Quote

A comprehensive review of the pharmacological and toxicological profiles of the antipsychotic

drug trifluoperazine and its primary metabolites. This guide provides a comparative analysis of

their dopamine D2 receptor binding affinity and in vitro cytotoxicity, supported by detailed

experimental protocols and visual representations of key signaling pathways.

Trifluoperazine, a typical antipsychotic of the phenothiazine class, undergoes extensive

metabolism in the liver, primarily through the cytochrome P450 enzyme system. This process

generates several metabolites, with the most significant being 7-hydroxytrifluoperazine, N-

desmethyltrifluoperazine, and trifluoperazine sulfoxide. While it is understood that these

metabolites may contribute to the overall therapeutic and adverse effects of the parent drug, a

direct comparative analysis of their individual activities is crucial for a comprehensive

understanding of trifluoperazine's pharmacology.

Comparative Pharmacodynamics: Dopamine D2
Receptor Binding Affinity
The primary mechanism of action of trifluoperazine is the blockade of dopamine D2 receptors

in the brain.[1][2] To compare the potency of trifluoperazine and its metabolites in this regard,

their binding affinities for the dopamine D2 receptor are determined using in vitro radioligand

binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with

lower Ki values indicating higher binding affinity.
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Compound
Dopamine D2 Receptor Binding Affinity
(Ki)

Trifluoperazine 1.1 - 1.2 nM[3][4]

7-Hydroxytrifluoperazine Data not available in searched results

N-Desmethyltrifluoperazine Data not available in searched results

Trifluoperazine Sulfoxide Data not available in searched results

Note: While specific Ki values for the metabolites were not found in the provided search results,

the significant pharmacological activity of N-desmethyltrifluoperazine suggests it retains

considerable affinity for the D2 receptor.

Comparative Toxicology: In Vitro Cytotoxicity
The cytotoxic potential of trifluoperazine and its metabolites can be assessed using various in

vitro assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory

concentration (IC50) or lethal concentration (LC50) is determined to quantify the concentration

of a compound required to reduce cell viability by 50%.

Compound Cell Line Assay
Cytotoxicity
(LC50/IC50)

Trifluoperazine
SH-SY5Y

Neuroblastoma
MTT Assay ~6 µM (LC50)[5]
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Note: The cytotoxicity of trifluoperazine was found to be higher in undifferentiated

neuroblastoma cells compared to differentiated cells, suggesting a potential for selective

toxicity towards rapidly dividing cells.[5]

Key Signaling Pathways
Trifluoperazine's antagonism of the dopamine D2 receptor initiates a cascade of intracellular

signaling events. Understanding these pathways is crucial for elucidating its therapeutic effects

and side-effect profile.
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Figure 1: Metabolic pathways of Trifluoperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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